molecular formula C17H15N3O3 B2511591 N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 1026503-84-3

N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B2511591
CAS No.: 1026503-84-3
M. Wt: 309.325
InChI Key: OWPCYOOIUUNLDS-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-methoxypyridine-3-amine, is synthesized through the methoxylation of pyridine-3-amine.

    Oxazole Ring Formation: The intermediate is then subjected to cyclization reactions to form the oxazole ring. This can be achieved through the reaction of the pyridine intermediate with appropriate reagents such as acyl chlorides or anhydrides.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the oxazole ring, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: This compound features a thiazole ring instead of an oxazole ring.

    N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine: This compound features a pyrazine ring in place of the phenyl group.

Uniqueness

N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-15(16(20-23-11)12-6-4-3-5-7-12)17(21)19-13-8-9-14(22-2)18-10-13/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPCYOOIUUNLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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